N-(2-chlorophenyl)pyridine-3-carboxamide
Description
Contextualization within Pyridinecarboxamide Chemical Space
The pyridinecarboxamide scaffold is a prominent feature in a multitude of biologically active molecules. nih.gov These compounds are characterized by a pyridine (B92270) ring attached to a carboxamide group, a structure that is prevalent in nature, including in the coenzyme vitamin B6 family and numerous alkaloids. nih.gov The versatility of the pyridine-3-carboxamide (B1143946) core, also known as nicotinamide (B372718), allows for its use as a fundamental building block in the synthesis of a wide array of organic compounds with diverse biological functions. nih.govresearchgate.net
Pyridine-3-carboxylic acid and its derivatives have been shown to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, pesticidal, and herbicidal properties. nih.gov Furthermore, research has demonstrated their potential as antiprotozoal, nematocidal, antitubercular, anticancer, local anesthetic, anticonvulsant, antioxidant, and anti-inflammatory agents. nih.gov The ability of the pyridine ring to engage in various chemical interactions, coupled with the diverse functionalities that can be introduced at different positions, makes the pyridinecarboxamide chemical space a rich ground for the discovery of novel therapeutic agents.
Historical Context of Pyridine-Based Compounds in Drug Discovery
The journey of pyridine and its derivatives in the field of drug discovery is extensive and impactful. The pyridine ring is a fundamental structural unit in numerous natural products, pharmaceuticals, and agrochemicals. mdpi.com Historically, the synthesis of pyridine by Ramsay in 1877 marked a significant milestone as the first synthesis of a heteroaromatic compound. mdpi.com This was followed by the development of the Hantzsch pyridine synthesis in 1881, a multicomponent reaction that facilitated the creation of a wide range of pyridine compounds. mdpi.com
The inclusion of the pyridine nucleus in drug candidates is often strategic, as its basicity can enhance water solubility. mdpi.com This property is crucial for improving the pharmacokinetic profile of a drug. The pyridine moiety is a key component in many established medications, vitamins, and coenzymes, underscoring its historical and ongoing importance in medicinal chemistry. mdpi.com
Significance of the 2-Chlorophenyl Moiety in Medicinal Chemistry
The 2-chlorophenyl group is a common substituent in many pharmacologically active compounds. The presence of a chlorine atom on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.
For instance, in the context of thieno[2,3-b]pyridine-2-carboxamides, which are structurally related to N-(2-chlorophenyl)pyridine-3-carboxamide, the position of the chloro-substituent on the N-phenyl ring has been shown to be critical for their antiplasmodial activity. mdpi.com Specifically, compounds with a chloro-substitution in the ortho (2-position) of the N-phenyl ring demonstrated reduced activity against the malaria parasite P. falciparum in comparison to other isomers. mdpi.com This highlights the nuanced role that the positioning of the chloro group can play in determining the biological efficacy of a compound.
Overview of Research Trajectories for this compound and Related Scaffolds
Research into this compound and its analogs is multifaceted, exploring a range of potential therapeutic applications. Studies on structurally similar compounds provide insights into the possible research directions for this specific molecule.
One area of investigation is in the development of antiproliferative agents . For example, 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, which share the aryl carboxamide feature, have been identified as a class of compounds with activity against the phospholipase C enzyme, a target in cancer therapy. nih.gov
Another research avenue is the development of antifungal agents . Novel pyridine carboxamides have been designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors, a validated target for fungicides. jst.go.jp
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chlorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBPWTZNDRKRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299528 | |
| Record name | n-(2-chlorophenyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75075-31-9 | |
| Record name | NSC131167 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(2-chlorophenyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Solid State Analysis of N 2 Chlorophenyl Pyridine 3 Carboxamide and Analogues
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of N-(2-chlorophenyl)pyridine-3-carboxamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the compound's atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For analogous compounds, ¹H and ¹³C NMR spectra are typically recorded in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). acs.org
¹H NMR: The proton NMR spectrum of a related compound, N-(2-chlorophenyl)picolinamide, shows distinct signals corresponding to the different protons in the molecule. The aromatic protons of the chlorophenyl and pyridine (B92270) rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. The amide proton (N-H) usually presents as a broad singlet at a more downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding. For N-(2-chlorophenyl)picolinamide, multiplets are observed between 7.05-7.50 ppm, with distinct signals at 7.89 ppm (dt), 8.28 ppm (d), and 8.64-8.67 ppm (m), and the amide proton appearing as a singlet at 10.71 ppm. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. The carbonyl carbon of the amide group is characteristically found at a low field, typically around 162-165 ppm. Aromatic carbons from both the pyridine and chlorophenyl rings resonate in the range of approximately 120-150 ppm. In the case of N-(2-chlorophenyl)picolinamide, the carbonyl carbon appears at 162.3 ppm, while the aromatic carbons are observed at various shifts including 121.2, 122.5, 123.6, 124.7, 126.7, 127.8, 129.3, 134.8, 137.7, 148.4, and 149.8 ppm. rsc.org
Table 1: Representative NMR Data for an Analogous Compound, N-(2-Chlorophenyl)picolinamide
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |
| Chemical Shift (δ ppm) | Assignment |
| 10.71 (s, 1H) | -NH |
| 8.64-8.67 (m, 2H) | Pyridine-H |
| 8.28 (d, J = 7.5 Hz, 1H) | Pyridine-H |
| 7.89 (dt, J = 7.5, 2.0 Hz, 1H) | Pyridine-H |
| 7.48-7.50 (m, 1H) | Pyridine-H |
| 7.41-7.43 (m, 1H) | Chlorophenyl-H |
| 7.31-7.34 (m, 1H) | Chlorophenyl-H |
| 7.05-7.09 (m, 1H) | Chlorophenyl-H |
Data sourced from a study on N-(2-Chlorophenyl)picolinamide. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its analogues typically displays characteristic absorption bands.
Key vibrational frequencies include:
N-H Stretching: A sharp peak usually appears in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the amide group.
C=O Stretching (Amide I band): A strong, sharp absorption band is observed between 1630 and 1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. For related pyridine carboxamides, this peak is noted around 1706 cm⁻¹. mdpi.com
N-H Bending (Amide II band): This band, resulting from the in-plane bending of the N-H bond coupled with C-N stretching, is typically found in the 1510-1570 cm⁻¹ range.
C-N Stretching: The stretching vibration of the C-N bond in the amide linkage appears in the 1200-1400 cm⁻¹ region.
Aromatic C=C and C-H Stretching: Multiple bands corresponding to the C=C stretching vibrations within the pyridine and chlorophenyl rings are observed between 1400-1600 cm⁻¹. C-H stretching vibrations for the aromatic rings are found just above 3000 cm⁻¹.
Table 2: Typical Infrared Absorption Bands for Pyridine Carboxamides
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | > 3000 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| Aromatic C=C Bending | 1400 - 1600 | Medium |
| C-N Stretch | 1200 - 1400 | Medium |
Data compiled from general spectroscopic principles and studies on related compounds. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com
Mass Spectrometry (MS, HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Mass Spectrometry (MS): In electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized. The molecular ion peak ([M]⁺ or [M+H]⁺) is expected to be prominent. Fragmentation patterns can also provide structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For the related compound N-(2-chlorophenyl)picolinamide (C₁₂H₉ClN₂O), the calculated m/z for the [M+H]⁺ ion is 233.0482, with an experimentally found value of 233.0504, confirming its molecular formula. rsc.org
Table 3: HRMS Data for an Analogous Compound, N-(2-Chlorophenyl)picolinamide
| Formula | Ion | Calculated m/z | Found m/z |
| C₁₂H₉ClN₂O | [M+H]⁺ | 233.0482 | 233.0504 |
Data sourced from a study on N-(2-Chlorophenyl)picolinamide. rsc.org
X-ray Crystallography and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction studies have been performed on a series of nine N-(chlorophenyl)pyridinecarboxamides, which includes isomers of the title compound. acs.orgdcu.ie These studies reveal detailed crystallographic information. For instance, this compound (referred to as NmoCl in some literature) crystallizes in the monoclinic space group P2₁/c. dcu.ie
The crystallographic data provides precise unit cell dimensions and confirms the atomic connectivity and stereochemistry of the molecule.
Table 4: Crystallographic Data for this compound (NmoCl)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not specified in abstract |
| b (Å) | Value not specified in abstract |
| c (Å) | Value not specified in abstract |
| β (°) | Value not specified in abstract |
| Volume (ų) | 1078.89(9) |
| Z | 4 |
| R-factor | 0.066 |
Data sourced from a comprehensive study of N-(chlorophenyl)pyridinecarboxamides. dcu.ie
Conformational Analysis in the Solid State
The crystal structure reveals the preferred conformation of the molecule in the solid state. A key feature is the relative orientation of the pyridine and the 2-chlorophenyl rings, which are linked by the amide bridge. The planarity of the molecule is influenced by both intramolecular and intermolecular interactions.
In the solid state, the conformation is often stabilized by hydrogen bonding. For many N-(chlorophenyl)pyridinecarboxamides, the favored hydrogen bonding mode is aggregation through N−H···N(pyridine) interactions. dcu.ie However, in some isomers, amide-amide intermolecular interactions are also observed. dcu.ie
Analysis of Molecular Symmetry and Packing
The solid-state structure of this compound, also referred to as NmoCl within the NxxCl isomer grid (where 'm' denotes the meta-position of the pyridinoyl moiety and 'o' indicates the ortho-position on the aminochlorobenzene ring), has been elucidated through single-crystal X-ray diffraction. nih.govdcu.ie The compound crystallizes in the monoclinic crystal system with the space group P21/c. dcu.ie
The molecular packing and symmetry are significant factors that, along with lattice energy, influence the physicochemical properties of the compound, such as its melting temperature, in accordance with Carnelley's rule. nih.govacs.orgdcu.ie The crystallographic data for this compound (NmoCl) is summarized in the table below.
| Compound | Crystal System | Space Group | Volume (ų) |
|---|---|---|---|
| This compound (NmoCl) | monoclinic | P21/c | 1078.89(9) |
Intermolecular Interactions and Crystal Packing Studies
The supramolecular assembly and stability of the crystal lattice are governed by a variety of intermolecular interactions. These have been comprehensively studied using advanced analytical techniques. nih.govdcu.ie
Pi-Stacking Interactions
While pi-stacking interactions are common in aromatic systems and have been observed in related pyridine carboxamide structures, detailed information regarding specific pi-stacking interactions within the crystal lattice of this compound is not extensively detailed in the primary literature covering the NxxCl isomer grid. nih.govresearchgate.netresearchgate.net
Hirshfeld Surface Analysis and Contact Enrichment Studies
To gain a deeper understanding of the intermolecular contact environments within the crystal structures of the N-(chlorophenyl)pyridinecarboxamide series, including this compound, Hirshfeld surface analysis and contact enrichment studies were employed. nih.govdcu.ieacs.orgdcu.ie This computational method allows for the visualization and quantification of various intermolecular contacts, providing insights into the nature and prevalence of interactions such as those involving hydrogen, carbon, oxygen, and chlorine atoms, which collectively dictate the crystal packing. nih.govdcu.ienih.gov The analysis of these surfaces helps to partition the crystal space and examine the close contacts between neighboring molecules, confirming the dominant interaction types. nih.govdcu.ie
Examination of Structural Similarities with Related Halogenated and Methylated Analogues
A significant finding in the study of the NxxCl series is the structural relationship with their halogenated (NxxX, where X = F, Br) and methylated (NxxM) counterparts. nih.govdcu.ieresearchgate.net Many of the chloro-substituted compounds exhibit structural similarities to these analogues. nih.govdcu.ieresearchgate.net Specifically, this compound (NmoCl) has been found to be isomorphous with its brominated analogue, N-(2-bromophenyl)pyridine-3-carboxamide (NmoBr). nih.govdcu.iedcu.ieresearchgate.net This indicates that the substitution of chlorine with bromine in this specific isomeric position does not alter the fundamental crystal packing arrangement, with both compounds belonging to the same space group and having very similar unit cell parameters. This isomorphous relationship is one of five such pairs identified across the nine-compound NxxCl isomer grid. nih.govdcu.ieresearchgate.net
Computational Chemistry and Molecular Modeling of N 2 Chlorophenyl Pyridine 3 Carboxamide Systems
Electronic Structure Analysis
Electrostatic and Dispersion Energy Contributions to Intermolecular Interactions
The intermolecular interactions governing the crystal packing and solid-state architecture of N-(2-chlorophenyl)pyridine-3-carboxamide and its isomers are significantly influenced by a balance of electrostatic and dispersion forces. Computational studies on a series of N-(chlorophenyl)pyridinecarboxamide isomers have provided detailed insights into these energy contributions. nih.govresearchgate.netdcu.ieacs.org
Analysis of the total lattice interaction energy reveals distinct contributions from electrostatic, polarization, dispersion, and repulsion components. dcu.ie For the N-(chlorophenyl)pyridinecarboxamides series, the favored hydrogen bonding mode involves aggregation through N–H···N(pyridine) interactions. researchgate.netdcu.ie However, in specific isomers like N-(2-chlorophenyl)nicotinamide (NmoCl), amide···amide intermolecular interactions are also observed. researchgate.netdcu.ie These interactions are primarily electrostatic in nature, driven by the partial positive charge on the amide hydrogen and the partial negative charges on the pyridine (B92270) nitrogen and carbonyl oxygen atoms.
In addition to these strong hydrogen bonds, weaker interactions such as C–H···O=C also play a crucial role in linking molecular chains and forming larger sheets or three-dimensional structures. acs.org The chlorine substituent itself participates in multiple aromatic C-H contacts, although it is not typically involved in strong hydrogen or halogen bonding. nih.govacs.org For instance, in one isomer, the closest contact involving the chlorine atom is with a hydrogen atom on a symmetry-related molecule at a distance of approximately 3.0 Å. acs.orgdcu.ie
| Interaction Energy Component | Description | Role in N-(chlorophenyl)pyridinecarboxamides |
| Electrostatic Energy | Arises from the attraction/repulsion between static charge distributions (partial charges, dipoles, quadrupoles) of molecules. | Primary driver for strong intermolecular interactions like N–H···N(pyridine) and amide···amide hydrogen bonds. researchgate.netdcu.ieacs.org |
| Dispersion Energy | Originates from instantaneous fluctuations in electron density, leading to temporary dipoles (London dispersion forces). | Contributes significantly to the overall lattice energy and is important for weaker contacts like C–H···π and van der Waals interactions. dcu.ie |
| Polarization Energy | Results from the distortion of a molecule's electron cloud by the electric field of a neighboring molecule, creating induced dipoles. | Modulates the strength of electrostatic interactions and contributes to the stability of molecular aggregates. dcu.ie |
| Repulsion Energy | A short-range quantum mechanical effect (Pauli repulsion) that prevents molecules from collapsing into each other. | Defines the van der Waals radii and determines the optimal distances for intermolecular contacts. dcu.ie |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design for exploring the binding modes and affinities of ligands like this compound with various biological targets.
Ligand-Protein Binding Affinity Predictions
A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between a ligand and a protein. researchgate.net For derivatives of pyridine-3-carboxamide (B1143946), docking studies have been performed against a range of biological targets to predict their inhibitory potential. A lower binding energy generally indicates a more stable and favorable protein-ligand complex. researchgate.net
For example, in a study of pyridine-3-carboxamide analogs targeting the lectin from Ralstonia solanacearum (PDB: 4CSD), a potent analog exhibited a favorable binding energy of -8.910 kJ/mol (-2.13 kcal/mol). researchgate.net In another study, newly designed imidazo[1,2-a]pyridine-3-carboxamides showed binding affinities ranging from -8.5 kcal/mol to -11 kcal/mol against the QcrB subunit in Mycobacterium tuberculosis. nih.gov These computational predictions are crucial for prioritizing compounds for further experimental testing.
| Compound Class | Protein Target | PDB ID | Predicted Binding Affinity |
| Pyridine-3-carboxamide analog | Ralstonia solanacearum lectin | 4CSD | -2.13 kcal/mol |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis QcrB subunit | N/A (Homology Model) | -8.5 to -11.0 kcal/mol |
| 6-chloro-N-(phenylamino)phenyl-nicotinamide | Botrytis cinerea Succinate (B1194679) Dehydrogenase (SDH) | N/A | - |
| N-phenyl-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | 4L23 | - |
Identification of Potential Biological Targets
In silico target fishing, or reverse screening, is an approach used to identify the most likely biological targets of a query molecule. unipi.it This is particularly valuable for understanding a compound's mechanism of action or identifying opportunities for drug repurposing. unipi.it For scaffolds like pyridine-3-carboxamide, computational methods can screen the compound against large databases of protein structures to find potential binding partners. unipi.itresearchgate.net
Studies on related pyridine carboxamide derivatives have identified several potential biological targets, demonstrating the broad applicability of this chemical scaffold. These targets include:
Bacterial Enzymes: DNA gyrase and topoisomerase IV in E. coli are known targets for pyridine-3-carboxamide inhibitors. nih.govwhiterose.ac.uk The QcrB subunit in Mycobacterium tuberculosis has also been identified as a target for this class of compounds. nih.govnih.gov
Fungal Enzymes: Succinate dehydrogenase (SDH) in pathogenic fungi like Botrytis cinerea has been identified as a target for nicotinamide (B372718) derivatives, a class that includes this compound. nih.govjst.go.jp
Cancer-Related Kinases: The phosphatidylinositol 3-kinase (PI3Kα) has been explored as a potential target for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share structural similarities. mdpi.com
This computational approach allows for the rapid generation of hypotheses about a compound's biological activity, which can then be validated experimentally. bohrium.com
Analysis of Ligand Binding Orientations and Interactions
Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional model of the ligand within the protein's active site, allowing for a thorough analysis of the specific intermolecular interactions that stabilize the complex. nih.gov
For pyridine-3-carboxamide derivatives, these interactions typically include:
Hydrogen Bonding: The amide linkage (-C(O)NH-) is a key feature, frequently participating in hydrogen bonds with amino acid residues in the protein's active site. nih.gov The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. researchgate.net For instance, docking studies of a pyridine carboxamide analog against the R. solanacearum lectin (4CSD) revealed the formation of two hydrogen bonds with key amino acid residues. researchgate.net
Hydrophobic and π-π Stacking Interactions: The aromatic pyridine and chlorophenyl rings are capable of engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.govresearchgate.net These interactions are crucial for the proper orientation and anchoring of the ligand.
Analysis of these binding modes is critical for understanding structure-activity relationships (SAR) and for rationally designing more potent and selective analogs. nih.govresearchgate.net
| Interaction Type | Key Structural Feature of Ligand | Interacting Amino Acid Residues (Examples) |
| Hydrogen Bonding | Amide N-H (donor), Carbonyl C=O (acceptor), Pyridine Nitrogen (acceptor) | Serine, Alanine, Lysine researchgate.netnih.govresearchgate.net |
| π-π Stacking | Pyridine ring, Chlorophenyl ring | Phenylalanine (Phe), Tyrosine (Tyr) nih.govresearchgate.net |
| Hydrophobic Interactions | Aromatic rings | Phenylalanine (Phe), Lysine (Lys) nih.gov |
In Silico Evaluation of Biological Properties
In addition to predicting binding to biological targets, computational chemistry is widely used to evaluate the pharmacokinetic properties of a molecule, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. sciforum.net These in silico predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities before committing to costly synthesis and experimental testing. nih.govresearchgate.net
For pyridine-based compounds, including this compound and its analogs, various ADMET parameters can be predicted using a range of computational models. nih.govresearchgate.net Studies on related structures have shown that these molecules generally possess favorable physicochemical and pharmacokinetic properties. nih.govmdpi.com
Key predicted properties often include:
Absorption: Parameters like human intestinal absorption (HIA) are calculated to predict oral bioavailability. Many pyridine-carboxamide derivatives are predicted to have good intestinal absorption. auctoresonline.org
Lipophilicity: Calculated logP is a measure of a compound's lipophilicity, which influences absorption, distribution, and metabolism. mdpi.com
Drug-likeness: Molecules are often evaluated against frameworks like Lipinski's Rule of Five to assess their potential as orally active drugs. sciforum.net
Toxicity: Computational models can predict potential toxicities, such as carcinogenicity or organ-specific toxicity, helping to de-risk compounds early in the discovery process. researchgate.netresearchgate.net
These in silico ADMET studies provide a comprehensive profile of a compound's potential behavior in a biological system, guiding the selection and optimization of lead candidates. cmjpublishers.com
Exploration of Biological Activities and Pharmacological Relevance of N 2 Chlorophenyl Pyridine 3 Carboxamide Derivatives
Antimicrobial Activities
The pyridine (B92270) nucleus is a fundamental scaffold in numerous natural products and synthetic drugs, recognized for its role in various therapeutic agents. nih.govnih.gov Nicotinamide (B372718) derivatives, in particular, have been the focus of research aiming to develop new antimicrobial agents to combat the challenge of drug-resistant pathogens. nih.govnih.gov
Antibacterial Efficacy
N-aryl nicotinamides have demonstrated notable antibacterial properties. Studies on related structures, such as N-(substituted phenyl)-4-oxothiazolidin-3-yl isonicotinamide (B137802) derivatives, have shown good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ijpsr.comresearchgate.net Specifically, certain N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide derivatives have shown high activity against Bacillus subtilis with Minimum Inhibitory Concentrations (MIC) as low as 3.13 µg/ml. researchgate.net Another study highlighted a derivative, N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide, which exhibited potent activity against both Gram-positive and Gram-negative bacteria with an MIC of 6.25 µg/mL. core.ac.uk
While specific data for N-(2-chlorophenyl)pyridine-3-carboxamide is limited in the available research, the broad antibacterial potential of this class of compounds is well-documented. For instance, newly synthesized nicotinamides have shown significant inhibitory effects against Pseudomonas aeruginosa and Klebsiella pneumoniae at concentrations of 0.016 mM. nih.govresearchgate.net The antibacterial action of these derivatives is often linked to their ability to interfere with essential cellular processes in bacteria.
| Compound Class | Bacterial Strain | Activity (MIC) |
| N-[2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | B. subtilis | 3.13 µg/ml researchgate.net |
| N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide | Gram-positive & Gram-negative bacteria | 6.25 µg/mL core.ac.uk |
| Nicotinamide Derivatives (NC 3) | P. aeruginosa & K. pneumoniae | 0.016 mM nih.govresearchgate.net |
| Nicotinamide Derivatives (NC 5) | Gram-positive bacteria | 0.03 mM nih.gov |
Antimycobacterial Potential
The nicotinamide scaffold is historically significant in the fight against tuberculosis, caused by Mycobacterium tuberculosis. Nicotinamide itself shows inhibitory activity against M. tuberculosis, and its derivatives, isoniazid (B1672263) and pyrazinamide (B1679903), are cornerstone first-line anti-TB drugs. jalsnet.comnih.govresearchgate.net The mechanism of action for pyrazinamide involves its conversion to pyrazinoic acid by a mycobacterial enzyme, which is vital for its activity. nih.gov
Research has shown that nicotinamide can inhibit the replication of M. tuberculosis within macrophages. nih.govumn.edu Both nicotinamide and pyrazinamide require the bacterial enzyme PncA to be effective against the wild-type H37Rv strain. nih.gov While direct studies on this compound are not prevalent, the established anti-TB activity of the core nicotinamide structure suggests that its derivatives are promising candidates for the development of new antimycobacterial agents. jalsnet.comresearchgate.net
Antifungal Properties
Nicotinamide derivatives have been extensively evaluated for their antifungal activities against a range of plant and human pathogenic fungi. nih.govresearchgate.net Some compounds have shown efficacy comparable to or better than commercial fungicides like hymexazol. nih.govresearchgate.net For instance, certain novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety exhibited moderate to good antifungal activity against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov
In another study, N-(thiophen-2-yl) nicotinamide derivatives were synthesized and tested against cucumber downy mildew, with one compound having 5,6-dichloro substitution on the pyridine ring showing a very high fungicidal activity (EC50 value of 1.96 mg/L). mdpi.com Furthermore, some pyridine carboxamide derivatives have been identified as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a mechanism used by several commercial fungicides. acs.orgnih.gov One such compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, displayed significant in vivo antifungal activity against Botrytis cinerea. nih.gov The research also indicates that nicotinamide derivatives can be effective against Candida albicans, including fluconazole-resistant strains. nih.gov
| Compound Derivative | Fungal Strain | Activity (EC50/IC50) |
| 5,6-dichloro-N-(thiophen-2-yl) nicotinamide | Cucumber downy mildew | 1.96 mg/L mdpi.com |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | In vivo efficacy comparable to thifluzamide (B1681302) nih.gov |
| 2-amino-N-(3-isopropylphenyl)nicotinamide | Fluconazole-resistant C. albicans | 0.125–1 µg/mL (MIC) nih.gov |
Anti-Biofilm Activity
Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to conventional antibiotics. Nicotinamide and its derivatives have emerged as potential agents to combat biofilm formation. researchgate.netresearchgate.net Studies have shown that nicotinamide can inhibit the growth and biofilm formation of Streptococcus mutans, a key bacterium in dental plaque. scu.edu.cnnih.gov At concentrations of 16 μg/μL, nicotinamide significantly inhibited S. mutans growth and biofilm development. scu.edu.cnnih.gov
Furthermore, nicotinamide has been shown to suppress biofilm formation in Cutibacterium acnes and even degrade preformed biofilms. researchgate.netnih.gov It has also demonstrated effectiveness against biofilms of the fungus Candida albicans, particularly fluconazole-resistant strains. nih.gov The mechanism appears to involve targeting extracellular DNA, a key component of the biofilm matrix. nih.gov
Antiviral Properties
The broad biological activity of pyridine-3-carboxylic acid analogs extends to antiviral applications. nih.gov Nicotinamide has been reported to possess activity against the Human Immunodeficiency Virus (HIV). researchgate.net While specific studies focusing on the antiviral properties of this compound are limited, the general class of pyridine compounds is recognized for its potential in developing new antiviral agents. nih.gov
Anticancer / Antiproliferative Activities
The pyridine scaffold is a key component in many compounds developed as anticancer agents. nih.govarabjchem.org Nicotinamide derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, showing promising results. nih.govacs.org
In one study, a series of new pyridinethione and thienopyridine derivatives based on a nicotinamide structure were tested against human colon cancer (HCT-116), liver cancer (HepG-2), and breast cancer (MCF-7) cell lines. nih.govacs.orgacs.org Several of these compounds showed interesting antitumor activity, particularly against the liver and colon cancer cell lines, while demonstrating low cytotoxicity against a non-tumor cell line. nih.govacs.orgacs.org For example, some derivatives exhibited strong activity against HepG-2 cells. acs.org
Another study focused on 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a class that includes structures related to this compound. nih.gov These compounds are known for their antiproliferative effects, and modifications to the core structure were investigated to understand structure-activity relationships. nih.gov Additionally, substituted phenylfuranylnicotinamidines have been evaluated for their cytotoxic activities against a panel of 60 human cancer cell lines, with some compounds showing potent activity. dovepress.comnih.gov One derivative, in particular, displayed a submicromolar GI50 value of 0.83 µM. dovepress.com
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) |
| Pyridinethione/Thienopyridine derivatives | HCT-116, HepG-2, MCF-7 | Active against liver and colon cancer nih.govacs.orgacs.org |
| Substituted phenylfuranylnicotinamidines | Panel of 60 cell lines | GI50 = 0.83 µM (most active compound) dovepress.com |
| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | MCF-7, HCT-116 | IC50: 2.5–5 μM researchgate.net |
Inhibition of Specific Enzymes (e.g., Phospholipase C)
Derivatives of the this compound scaffold, particularly those integrated into larger heterocyclic systems like thieno[2,3-b]pyridines, have demonstrated notable activity as enzyme inhibitors. A key target identified for this class of compounds is Phospholipase C (PLC), an enzyme crucial in signal transduction pathways that are often dysregulated in cancer.
Research has highlighted that 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines are a known class of antiproliferative compounds that exert their effects through the inhibition of the Phospholipase C enzyme. nih.gov The mechanism of action is believed to involve the interaction of these derivatives with PLC isoforms, which in turn affects cellular processes like tubulin-β dynamics, leading to cell cycle arrest in the G2-phase. researchgate.net Studies on thieno[2,3-b]pyridine (B153569) derivatives have shown potent growth inhibitory effects across various human tumor cell lines, and this anti-proliferative activity is linked to their ability to inhibit PLC. researchgate.netnih.gov
The structural features of these molecules, particularly the 3-amino and 2-aryl carboxamide functionalities, have been found to be critical for their activity. Modifications at these positions can lead to a complete loss of activity, indicating a specific structure-activity relationship. nih.gov
| Compound Type | Biological Activity | Mechanism of Action | Key Structural Features |
|---|---|---|---|
| 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines | Antiproliferative | Inhibition of Phospholipase C (PLC) | 3-amino and 2-aryl carboxamide groups |
| Thieno[2,3-b]pyridine derivatives | Growth inhibition in human tumor cell lines | Interaction with PLC isoforms, leading to G2/M growth inhibition | Planar heterocyclic core |
Carbonic Anhydrase Inhibition for Anticancer Therapies
The inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, represents a promising strategy in anticancer therapy. bohrium.comnih.govresearchgate.net While direct studies on this compound as a carbonic anhydrase inhibitor are limited, research on structurally related pyridine-3-sulfonamide (B1584339) derivatives provides strong evidence for the potential of the pyridine-3- moiety in this therapeutic area.
A series of heterocyclic 4-substituted pyridine-3-sulfonamides has been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms. bohrium.com These studies revealed that such compounds can exhibit significant inhibitory activity against cytosolic CA I and II, and more importantly, against the transmembrane tumor-associated isozymes CA IX and XII. bohrium.com The inhibition of these tumor-associated isoforms is particularly relevant for anticancer applications as they play a crucial role in the pH regulation and survival of cancer cells in the hypoxic tumor microenvironment. nih.govresearchgate.net
The general structure of these inhibitors involves a pyridine-3-sulfonamide core, and variations in the substitution at the 4-position of the pyridine ring have been shown to modulate the inhibitory potency and selectivity towards different CA isoforms. nih.gov This suggests that the this compound scaffold could be a viable starting point for the design of novel carbonic anhydrase inhibitors, where the carboxamide linkage could interact with the enzyme's active site in a manner analogous to the sulfonamide group.
| Compound Series | Target Enzymes | Therapeutic Relevance | Inhibition Constants (Ki) Range |
|---|---|---|---|
| Heterocyclic 4-substituted pyridine-3-sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Anticancer | 16.8 nM - 5400 nM |
Anti-inflammatory Activities
The pyridine-3-carboxamide (B1143946) scaffold is a core component of many compounds exhibiting anti-inflammatory properties. Pyridine-3-carboxylic acid analogs, in general, have been reported to possess a wide range of biological activities, including anti-inflammatory effects. nih.gov The mechanism of anti-inflammatory action for many pyridine derivatives involves the inhibition of pro-inflammatory mediators.
Studies on various pyridine derivatives have demonstrated their potential to act as anti-inflammatory agents. researchgate.net While specific research focusing solely on the anti-inflammatory properties of this compound is not extensively documented, the broader class of nicotinamide-based derivatives has been explored for such activities. The structural similarity to known anti-inflammatory agents suggests that this compound could modulate inflammatory pathways.
Receptor Modulation and Agonist/Antagonist Properties
The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, are significant targets for therapeutic intervention in a variety of conditions. Pyridine derivatives have been investigated as potential modulators of these receptors. google.com While the direct interaction of this compound with cannabinoid receptors has not been a primary focus of published research, the general scaffold is of interest in the design of cannabinoid receptor modulators.
The diversity of structures that can interact with CB1 and CB2 receptors is vast, and includes compounds with a pyridine core. nih.govgoogle.com The development of selective modulators for these receptors is an active area of research, and the this compound structure presents a template that could be modified to achieve affinity and selectivity for either CB1R or CB2R.
A significant and promising area of pharmacological relevance for this compound derivatives is the inhibition of the voltage-gated sodium channel NaV1.8. This ion channel is predominantly expressed in peripheral nociceptors and is a genetically and pharmacologically validated target for the treatment of pain. researchgate.netnih.govnih.gov
Recent research has focused on the development of pyridyl carboxamides as potent and highly selective NaV1.8 inhibitors. researchgate.netnih.gov A novel series of pyridine derivatives has been identified as potent blockers of the NaV1.8 channel. researchgate.net The optimization of a quinoxaline (B1680401) carboxamide core structure, which had high selectivity but poor solubility, led to the exploration of a central trifluoromethyl pyridine scaffold, resulting in compounds with improved properties. nih.gov
A patent for pyridine carboxamide compounds for inhibiting NaV1.8 highlights the potential of this chemical class in treating pain and other neurological disorders such as multiple sclerosis. google.com The mechanism of action for some of these inhibitors is believed to be voltage and state-independent, suggesting they bind to a novel site on the NaV1.8 channel. nih.gov
| Compound Class | Target | Therapeutic Application | Key Findings |
|---|---|---|---|
| Pyridyl Carboxamides | NaV1.8 Voltage-Gated Sodium Channel | Pain Treatment | Potent and highly selective inhibition |
| Trifluoromethyl Pyridine Derivatives | NaV1.8 Voltage-Gated Sodium Channel | Pain Treatment | Improved potency, selectivity, solubility, and pharmacokinetics |
Other Reported Biological Activities of Related Scaffolds
The N-phenylnicotinamide and related heterocyclic scaffolds, such as thieno[2,3-b]pyridines and naphthyridines, exhibit a broad spectrum of biological activities beyond those previously discussed. These activities underscore the versatility of the core pyridine-3-carboxamide structure in medicinal chemistry.
Nicotinamide-based derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines. researchgate.net Furthermore, N-(thiophen-2-yl) nicotinamide derivatives have shown significant fungicidal activity, indicating their potential application in agriculture. mdpi.com The broader class of pyridine compounds has been noted for a wide array of therapeutic properties, including antimicrobial, antiviral, antitumor, analgesic, and anticonvulsant activities. mdpi.com
The naphthyridine scaffold, which consists of two fused pyridine rings, is found in natural products and synthetic compounds with diverse biological effects, including anticancer and anti-inflammatory properties. nih.gov Specifically, certain naphthyridine derivatives have been shown to inhibit the secretion of inflammatory enzymes like iNOS and COX-2. nih.gov
Antihyperlipidemic Activity
Dyslipidemia, an abnormal amount of lipids in the blood, is a significant risk factor for cardiovascular diseases. Research has focused on identifying novel compounds that can effectively manage lipid levels. A study investigating a series of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives revealed their potential as antihyperlipidemic agents. nih.govtandfonline.com The biological activity of these compounds was evaluated using a Triton WR-1339-induced hyperlipidemic rat model. nih.govtandfonline.com
The study synthesized six new derivatives and tested their effects on triglyceride (TG) and total cholesterol (TC) levels. nih.gov Among the synthesized compounds, derivatives C4 and C6 demonstrated significant antihyperlipidemic activities, particularly on TG and TC levels. nih.govtandfonline.com The research suggests that the structural features of these nicotinic acid derivatives could be optimized to develop new and effective antihyperlipidemic drugs. nih.govtandfonline.com The findings indicate that N-(3- or 4-benzoylphenyl)pyridine-3-carboxamide structures were more active than those derived from 2-aminobenzophenone, suggesting that an extended structure is favorable for activity. tandfonline.com
Table 1: Antihyperlipidemic Activity of N-(benzoylphenyl)pyridine-3-carboxamide Derivatives
| Compound | Effect on Triglyceride (TG) Levels | Effect on Total Cholesterol (TC) Levels |
|---|---|---|
| C4 | Significant Reduction | Significant Reduction |
| C6 | Significant Reduction | Significant Reduction |
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a key target in the treatment of diseases caused by ureolytic bacteria, such as Helicobacter pylori. A series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their urease inhibitory potential. mdpi.comresearchgate.net
The study revealed that the position and nature of substituents on the pyridine ring significantly influenced the inhibitory activity. mdpi.com For instance, an electron-donating chloro group at the meta position of the pyridine ring of a carbothioamide derivative resulted in potent inhibition with an IC₅₀ value of 1.07 ± 0.043 µM. The corresponding carboxamide showed selective inhibition with an IC₅₀ of 4.07 ± 0.003 µM. mdpi.com In contrast, electron-withdrawing groups like bromine, methoxy, and fluorine at the ortho position also led to selective inhibition, with varying IC₅₀ values for carbothioamide and carboxamide derivatives. mdpi.com An electron-donating methyl group at the ortho position showed specific inhibition for both types of derivatives. mdpi.com Molecular docking studies suggested that the inhibitors interact with the active site of the urease enzyme through hydrogen bonding and hydrophobic interactions. mdpi.com
Table 2: Urease Inhibition by Substituted Pyridine Carboxamide and Carbothioamide Derivatives
| Derivative Type | Substituent and Position | IC₅₀ Value (µM) |
|---|---|---|
| Carbothioamide | Chloro (meta) | 1.07 ± 0.043 |
| Carboxamide | Chloro (meta) | 4.07 ± 0.003 |
| Carbothioamide | Bromine (ortho) | 3.13 ± 0.034 |
| Carboxamide | Bromine (ortho) | 14.49 ± 0.067 |
| Carbothioamide | Methoxy (ortho) | 4.21 ± 0.022 |
| Carboxamide | Methoxy (ortho) | 5.52 ± 0.072 |
| Carbothioamide | Fluorine (ortho) | 4.93 ± 0.012 |
| Carboxamide | Fluorine (ortho) | 5.96 ± 0.005 |
| Carbothioamide | Methyl (ortho) | 6.41 ± 0.023 |
Plant Disease Resistance Modulation
The control of plant diseases is a critical aspect of agriculture. Bacterial wilt, caused by Ralstonia solanacearum, is a devastating disease affecting many crops. A study focused on the development of novel pyridine-3-carboxamide analogs to combat this disease in tomatoes. nih.govresearchgate.net
The research team synthesized a series of N-(4-phenylthiazol-2-yl) nicotinamide analogs and evaluated their ability to induce disease resistance. nih.gov One specific analog, designated as compound 4a, which features a chloro group at the para position of one aromatic ring and a hydroxyl group at the ortho position of another, was found to be exceptionally effective against R. solanacearum. researchgate.net This compound significantly enhanced disease resistance in tomato plants infected with the pathogen. nih.govresearchgate.net
Treatment with compound 4a not only reduced the percentage of infection and the quantity of the pathogen in young tissues but also promoted the vegetative and reproductive growth of the tomato plants, leading to increased seed germination and seedling vigor. nih.govresearchgate.net The high potency of these analogs was attributed to their amide linkage. nih.govresearchgate.net
Table 3: Efficacy of Pyridine-3-Carboxamide Analog (Compound 4a) in Tomato Plants
| Parameter | Observation |
|---|---|
| Disease Resistance | Significantly enhanced against Ralstonia solanacearum |
| Infection Percentage | Substantially reduced |
| Pathogen Quantity | Reduced in young tissue |
| Plant Growth | Promoted vegetative and reproductive growth |
| Seed Germination | Increased |
| Seedling Vigor | Increased |
Structure Activity Relationship Sar Studies of N 2 Chlorophenyl Pyridine 3 Carboxamide Analogues
Impact of Substituent Position and Nature on Activity
The placement and chemical nature of substituents on the aromatic rings of N-phenylnicotinamide analogues are pivotal in determining their biological efficacy. The electronic properties and steric dimensions of these substituents significantly modulate the interaction of the compounds with their biological targets.
In the context of N-phenyl-carboxamide derivatives, these positional isomers can exhibit vastly different biological profiles. Studies on related chloroacetamides have shown that activity varies with the position of substituents on the phenyl ring. researchgate.net For instance, compounds bearing a halogenated substituent at the para-position, such as N-(4-chlorophenyl) analogues, have demonstrated high activity, which is often attributed to enhanced lipophilicity, allowing for better passage through biological membranes. researchgate.net The analysis of crystal structures for a series of N-(chlorophenyl)pyridinecarboxamides reveals that the substitution pattern (ortho, meta, or para) influences intermolecular interactions, such as hydrogen bonding, which can be a surrogate for understanding potential receptor interactions. acs.orgnih.gov
| Position | General Effect on Activity | Rationale |
|---|---|---|
| Ortho | Can introduce steric hindrance, potentially forcing the rings out of planarity. This may either decrease or increase activity depending on the receptor's binding pocket geometry. | Proximity to the amide linker can cause steric clashes. |
| Meta | Often results in different electronic effects compared to ortho/para positions, particularly for resonance-affecting groups. Activity is highly dependent on the specific substituent and target. | Less steric hindrance than ortho; electronic effects are primarily inductive for some groups. |
| Para | Generally well-tolerated and can be a key position for modulating lipophilicity and electronic properties without significant steric hindrance to the core structure. Often associated with enhanced activity. | Positioned away from the amide linker, minimizing steric interference. |
Halogenation is a common strategy in medicinal chemistry to modulate a compound's activity. In analogues of N-(2-chlorophenyl)pyridine-3-carboxamide, the introduction of different halogens (e.g., Fluorine, Chlorine, Bromine) can alter factors such as lipophilicity, metabolic stability, and binding interactions. acs.org The effect of a halogen substituent is often dependent on its size and electronegativity. mdpi.com For example, para-halogenated derivatives have been shown to be particularly active in some series, an effect linked to increased lipophilicity which facilitates membrane passage. researchgate.net
| Modification | Substituent | General Influence on Physicochemical Properties | Potential Impact on Biological Activity |
|---|---|---|---|
| Halogenation | Fluorine (F) | Increases metabolic stability; highly electronegative. | Can form specific hydrogen bonds and alter electronic properties. |
| Chlorine (Cl) | Increases lipophilicity; good balance of size and electronegativity. | Often enhances membrane permeability and can participate in halogen bonding. | |
| Bromine (Br) | Significantly increases lipophilicity and size. | May provide stronger van der Waals interactions but could also introduce steric hindrance. | |
| Methylation | Methyl (-CH3) | Increases lipophilicity; electron-donating. | Can fill hydrophobic pockets in a receptor and alter electronic interactions. |
Role of the Amide Linkage and Core Pyridine (B92270) Moiety
The amide linkage (-CONH-) and the pyridine ring are fundamental structural components that are often essential for the biological activity of this class of compounds. The amide bond is a rigid, planar structure that correctly orients the two aromatic rings relative to each other. The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. acs.orgnih.gov These features are critical for forming specific interactions with amino acid residues in the binding sites of target proteins. Studies have explicitly shown that the potency of some pyridine-3-carboxamide (B1143946) analogues is highly dependent on this amide linkage. nih.gov
The pyridine moiety is also crucial. As a heterocyclic aromatic ring, it contains a nitrogen atom that can act as a hydrogen bond acceptor and participate in various electronic interactions. acs.orgnih.gov The pyridine ring is a key structural element in numerous biologically active compounds and is recognized as a privileged scaffold in medicinal chemistry. mdpi.comnih.gov Its presence is often integral to the compound's ability to bind to its target, as seen in various pyridine carboxamide derivatives designed as enzyme inhibitors. nih.gov
Modulations at Different Ring Positions and Their Pharmacological Implications
For example, substitutions on the pyridine ring can fine-tune the basicity of the pyridine nitrogen and introduce new points of interaction. Modifications at the 4-position of the pyridine ring have been explored to allow interaction with different amino acids within an enzyme's active site, thereby modulating potency and selectivity. mdpi.com Similarly, 3D-QSAR studies have demonstrated that bulky substituents at certain positions and hydrophilic or negatively charged groups at others can significantly enhance biological activity, providing a roadmap for designing more potent analogues. researchgate.net
Correlation between Molecular Structure and Receptor Binding Affinity
The ultimate goal of SAR studies is to correlate specific structural features with the compound's binding affinity for its biological target. Molecular docking simulations are a powerful tool used to visualize and predict how these analogues bind to a receptor's active site. nih.gov These computational models can explain how observed SAR trends translate into molecular interactions.
For instance, docking studies have shown that potent compounds can fit snugly into the active site of a target enzyme, like succinate (B1194679) dehydrogenase, forming stable hydrogen bonds and hydrophobic interactions. nih.gov The amide linkage and pyridine nitrogen are frequently identified as key interaction points. nih.gov QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for high binding affinity. researchgate.net These models establish a direct, quantitative link between the 3D molecular properties of the analogues and their biological activity, guiding the rational design of new and more effective compounds. researchgate.netresearchgate.net
Mechanistic Investigations of Biological Action for N 2 Chlorophenyl Pyridine 3 Carboxamide Derivatives
Molecular Interactions with Biological Targets (Enzymes, Receptors, Proteins)
The biological activity of N-(2-chlorophenyl)pyridine-3-carboxamide and its derivatives is rooted in their specific interactions with various biological macromolecules. nih.govmdpi.com These interactions, primarily hydrogen bonds and hydrophobic interactions, dictate the compounds' mechanism of action. nih.gov Molecular docking studies and crystal structure analyses have been instrumental in elucidating these molecular-level engagements. nih.govacs.org
A significant target for pyridine (B92270) carboxamide derivatives is the enzyme succinate (B1194679) dehydrogenase (SDH), particularly in fungi. For instance, the derivative 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide has been shown to dock effectively into the active site of Botrytis cinerea SDH. nih.gov This interaction is stabilized by the formation of stable hydrogen bonds and hydrophobic interactions, suggesting a mode of action that involves the inhibition of this key respiratory enzyme. nih.gov
In the context of cancer research, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a crucial enzyme in cell signaling pathways. mdpi.com Induced-fit docking studies reveal that these derivatives occupy the PI3Kα binding site, engaging with key amino acid residues. mdpi.com The introduction of a pyridine moiety on the carboxamide side chain can enhance activity, suggesting that hydrogen bonding and/or ionic interactions with the pyridine nitrogen are important for the stability of the enzyme-inhibitor complex. mdpi.com
Furthermore, other studies have identified N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives as potential inhibitors of a lectin produced by the bacterium Ralstonia solanacearum. nih.gov Molecular docking has shown that these compounds can form hydrogen bonds with key amino acid residues within the active site of the lectin, highlighting the versatility of the pyridine-3-carboxamide (B1143946) scaffold in targeting different protein classes. nih.gov
Physicochemical studies on a series of N-(chlorophenyl)pyridinecarboxamides have revealed favored modes of intermolecular interactions. nih.govacs.org The most common interaction is the formation of hydrogen bonds between the amide N-H group and the nitrogen atom of the pyridine ring (N–H···Npyridine). nih.govacs.org In some isomers, amide-amide intermolecular interactions (N–H···O=C) are observed. nih.govacs.org Additionally, intramolecular N–H···Npyridine hydrogen bonds can influence the planarity of the molecule, which can be a critical factor for effective binding to a biological target. nih.govacs.org
Table 1: Molecular Interactions of this compound Derivatives with Biological Targets
| Derivative Class | Biological Target | Key Interactions |
|---|---|---|
| Pyridine carboxamides | Botrytis cinerea Succinate Dehydrogenase (SDH) | Hydrogen bonds, Hydrophobic interactions nih.gov |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Hydrogen bonds, Ionic interactions mdpi.com |
| N-(4-phenylthiazol-2-yl) nicotinamides | Ralstonia solanacearum Lectin | Hydrogen bonds nih.gov |
| N-(chlorophenyl)pyridinecarboxamides | General Intermolecular | N–H···Npyridine, N–H···O=C hydrogen bonds nih.govacs.org |
Elucidation of Signaling Pathways Involved
The interaction of this compound derivatives with their biological targets can trigger or inhibit specific signaling pathways, leading to their observed biological effects. A prominent example is the inhibition of the PI3Kα/AKT signaling pathway by N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives. mdpi.com
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes such as cell growth, proliferation, survival, and metabolism. mdpi.com Phosphatidylinositol 3-kinases (PI3Ks) phosphorylate phosphatidylinositols, generating second messengers that activate downstream effectors, most notably the protein kinase B (AKT). mdpi.com Irregular activation of the PI3Kα/AKT pathway is a common feature in many human cancers. mdpi.com By inhibiting PI3Kα, the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives can effectively block this pro-survival pathway, leading to an anti-proliferative effect on cancer cells. mdpi.com
In a different context, thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives have been designed as inhibitors of the Forkhead Box M1 (FOXM1) transcription factor. mdpi.com FOXM1 is a key regulator of genes involved in cell-cycle progression. mdpi.com By inhibiting FOXM1, these compounds can downregulate the expression of genes necessary for cell division, thereby halting the proliferation of cancer cells. The activity of these compounds is influenced by the electronic properties of substituents on the phenyl ring, indicating that these properties are crucial for effective interaction with the FOXM1 DNA-binding domain. mdpi.com
Kinetic and Dynamic Studies of Intramolecular Processes Related to Activity
The biological activity of a molecule is not only determined by its static structure but also by its dynamic properties. Intramolecular processes, such as conformational changes and bond rotations, can play a crucial role in how a molecule interacts with its biological target.
Studies on pyridine carboxamides have revealed that intramolecular hydrogen bonding can significantly influence the molecule's conformation. mdpi.com For instance, an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen can lead to a more planar structure. nih.govacs.org This planarity can be a key factor in the molecule's ability to fit into a specific binding pocket of an enzyme or receptor. The breaking and forming of such intramolecular hydrogen bonds are dynamic processes that can be influenced by the surrounding environment, such as the polarity of the solvent or the presence of a binding partner. mdpi.com
Furthermore, the dynamics of the amide bond itself can be relevant to biological activity. The rotation around the amide C-N bond, often referred to as an "amide bond flip," is a process that can be observed using techniques like nuclear magnetic resonance (NMR) spectroscopy. mdpi.com The rate of this rotation can affect how the molecule presents its functional groups for interaction with a target. For some pyridine carboxamide derivatives, slow flips of the NH2-group protons have been observed, indicating a certain degree of rigidity around the amide bond. mdpi.com
While direct kinetic studies on the intramolecular processes of this compound and its relation to biological activity are not extensively documented, research on related compounds provides valuable insights. For example, kinetic studies on the hydrolysis of N-methoxyphthalamic acid, which also contains a carboxamide group, have shown the participation of the neighboring carboxylic acid group in an intramolecular reaction that leads to the formation of a cyclic anhydride (B1165640) intermediate. rsc.org This highlights how intramolecular interactions can facilitate chemical transformations that may be relevant to the mechanism of action of more complex carboxamide-containing molecules.
Morphological and Growth Kinetic Studies in Cellular Models
The biological effects of this compound derivatives are often assessed by studying their impact on the morphology and growth kinetics of cells in culture. These studies provide crucial information about the compounds' potency and mechanism of action at a cellular level.
In the realm of oncology, the anti-proliferative activity of these compounds is a key area of investigation. For instance, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have been evaluated for their ability to inhibit the growth of human cancer cell lines, such as the colorectal adenocarcinoma cell line (Caco-2) and the colon carcinoma cell line (HCT-116). mdpi.com The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%.
Similarly, a novel pyridine derivative, (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, has demonstrated potent cytotoxic properties against hepatic (HepG2) and breast (MCF-7) cancer cell lines. mdpi.com
Beyond simple growth inhibition, some pyridine-3-carboxamide derivatives can induce specific morphological changes in cells. A notable example is the induction of a senescence-like phenotype in human melanoma A375 cells by N-arylpiperidine-3-carboxamide derivatives. nih.gov Senescent cells are characterized by distinct morphological features, including an enlarged cell size, a flattened shape, and an increase in cytoplasmic granularity. nih.gov The ability to induce senescence is a desirable attribute for an anticancer agent, as it represents a form of irreversible growth arrest.
In the context of antimicrobial research, time-growth kinetic studies are employed to understand how these compounds affect bacterial proliferation over time. For example, the bacteriostatic activity of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has been investigated against Gram-positive bacteria. nih.gov These studies typically involve monitoring the optical density of bacterial cultures treated with different concentrations of the compound over several hours. The results can reveal whether the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic), and how the effect varies with concentration. nih.gov
In agricultural applications, the effect of pyridine-3-carboxamide analogs on plant growth has been studied. For example, certain N-(4-phenylthiazol-2-yl) nicotinamide derivatives have been shown to promote the vegetative and reproductive growth of tomato plants, leading to increased seed germination and seedling vigor. researchgate.net
Table 2: Growth Inhibition of Cancer Cell Lines by Pyridine-3-carboxamide Derivatives
| Compound Class | Cell Line | Effect | IC50 (µM) |
|---|---|---|---|
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Caco-2 (colorectal adenocarcinoma) | Growth Inhibition | 17.0 - 50.9 mdpi.com |
| HCT-116 (colon carcinoma) | Growth Inhibition | 3.3 - 8.9 mdpi.com | |
| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | HepG2 (hepatic cancer) | Cytotoxicity | 21.00 mdpi.com |
| MCF-7 (breast cancer) | Cytotoxicity | 26.10 mdpi.com |
Future Perspectives and Research Directions for N 2 Chlorophenyl Pyridine 3 Carboxamide
Further Optimization of Biological Activity Profiles
Future research will likely focus on enhancing the biological efficacy of N-(2-chlorophenyl)pyridine-3-carboxamide. The core strategy involves the targeted modification of its chemical structure. Studies on related pyridine (B92270) carboxamide derivatives have shown that such modifications can lead to significant improvements in activity. For instance, research into antifungal pyridine carboxamides has demonstrated that altering substituents on the phenyl and pyridine rings can modulate activity against various fungal pathogens. nih.govjst.go.jp Similarly, optimization of related compounds has yielded potent inhibitors of SHP2, a critical regulator in cancer pathways, suggesting a similar approach could enhance the anticancer potential of this specific molecule. researchgate.net The goal of this optimization is to increase the compound's potency, allowing for lower effective concentrations, and to broaden its spectrum of activity against a wider range of targets.
Exploration of Novel Therapeutic and Agricultural Applications
While initial studies may focus on a specific activity, the pyridine carboxamide scaffold is known for its diverse biological effects, suggesting that this compound could have multiple applications. researchgate.netnih.gov Future explorations could uncover novel therapeutic uses beyond its currently investigated potential.
Potential applications for this class of compounds include:
Antifungal Agents: Derivatives have shown significant activity against plant pathogenic fungi like Botrytis cinerea, indicating a potential role in agriculture as a fungicide. nih.govjst.go.jp
Anticancer Agents: The discovery of pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors opens a promising avenue for cancer therapy. researchgate.net Other related compounds have also shown antiproliferative activity against various cancer cell lines. mdpi.com
Antibacterial Agents: Analogues have been developed to combat bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum, highlighting a potential application in crop protection. nih.gov
Antimalarial Agents: The discovery of carboxamide scaffolds with selective antiplasmodial activity suggests that derivatives could be developed to combat malaria. mdpi.commalariaworld.org
Anti-inflammatory Agents: Certain pyridine-4-carboxamide derivatives have demonstrated promising anti-inflammatory activity in rat models. researchgate.net
Plant Elicitors: Some N-(2-phenyl-3-pyridyl) carboxamide analogs have been shown to induce plant immunity against viruses and fungi, acting as plant elicitors rather than direct fungicides. nih.gov
Advanced Computational Modeling and Drug Design Approaches
Computational chemistry offers powerful tools to accelerate the drug discovery and design process. For this compound, advanced computational modeling will be crucial for understanding its mechanism of action and for designing more potent analogues.
Techniques that will be instrumental include:
Molecular Docking: This method is used to predict the binding orientation of a molecule to a target protein. It has been successfully used to understand how pyridine carboxamide derivatives bind to enzymes like succinate (B1194679) dehydrogenase (SDH) in fungi and the PI3Kα kinase in cancer cells. nih.govnih.govmdpi.com
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR studies help to correlate the chemical structure of molecules with their biological activity. Such models have been developed for related compounds to identify key structural features, like the presence of electron-withdrawing groups, that are favorable for activity. researchgate.netopenpharmaceuticalsciencesjournal.com
Hirshfeld Surface Analysis: This technique is used to analyze intermolecular interactions in crystal structures, providing insights into how molecules pack together and interact, which can influence properties like solubility and melting point. researchgate.netacs.org
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with improved potency. openpharmaceuticalsciencesjournal.com
The application of these computational approaches will enable a more rational, structure-guided design of future derivatives, saving time and resources in the laboratory. researchgate.net
Development of Derivatives and Analogues with Enhanced Specificity and Potency
A primary direction for future research is the synthesis and evaluation of new derivatives and analogues of this compound. The goal is to develop compounds with improved potency against their intended target and enhanced specificity, thereby reducing potential off-target effects.
Synthetic strategies may involve:
Substitution on Aromatic Rings: Modifying the substituents on both the chlorophenyl and pyridine rings. For example, adding different halogen atoms or alkyl groups can significantly alter biological activity. researchgate.netresearchgate.net
Isomeric Variation: Synthesizing and testing different positional isomers (ortho-, meta-, para-) of the chlorophenyl group to understand how the substitution pattern affects molecular conformation and biological function. researchgate.netacs.org
Scaffold Hybridization: Combining the pyridine carboxamide core with other biologically active heterocyclic moieties like thiazole, pyrazole, or quinolone to create hybrid molecules with potentially novel or enhanced activities. researchgate.netnih.govmdpi.com
A study on N-(chlorophenyl)pyridinecarboxamides systematically created a grid of nine isomers to probe how the positions of the chloro-substituent and the pyridine nitrogen affect physicochemical properties and crystal packing. acs.org Such systematic explorations are key to developing a comprehensive understanding of the structure-activity relationship (SAR).
Table 1: Examples of Developed Pyridine Carboxamide Analogues and Their Applications
| Derivative Class | Example Compound | Investigated Application | Reference |
| Diarylamine-modified Pyridine Carboxamides | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Antifungal (Botrytis cinerea) | nih.gov |
| Thiazolidinone-Pyridine Carboxamides | N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamide | Anti-inflammatory | researchgate.net |
| Thiazole-Pyridine Carboxamides | N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives | Antibacterial (Ralstonia solanacearum) | nih.gov |
| Quinolone-Pyridine Carboxamides | N-(pyridine-4-yl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Anticancer (PI3Kα inhibitor) | mdpi.com |
| Thienopyridine Carboxamides | 3,6-Diamino-N-(2-chlorophenyl)-4-(3-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide | Antiplasmodial (Antimalarial) | mdpi.com |
In Vivo Studies for Efficacy and Biological Pathways in Animal Models
While in vitro assays and computational studies are essential for initial screening and hypothesis generation, in vivo studies are critical to evaluate the efficacy and understand the biological fate of a compound in a whole organism. Future research must include well-designed studies in animal models to assess the therapeutic potential of this compound and its optimized derivatives.
These studies will aim to:
Confirm Efficacy: Validate the promising in vitro results in a living system. For example, antifungal derivatives have been tested in vivo on tomato fruits to measure their preventative efficacy against fungal infections. nih.gov Anti-inflammatory analogues have been tested using the carrageenan-induced edema model in rats. researchgate.net
Determine Pharmacokinetic Profiles: Investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound. Pharmacokinetic studies are essential to understand how the drug is processed by the body and to establish a foundation for any potential clinical use. mdpi.com
Elucidate Biological Pathways: Uncover the molecular mechanisms and signaling pathways affected by the compound. For instance, studies on plant elicitor analogues used RT-qPCR to show the upregulation of genes related to salicylic (B10762653) acid signaling pathways, providing insight into the mechanism of induced resistance. nih.gov
Moving from in vitro and plant-based models to animal models will be a crucial step in translating the basic scientific findings for this class of compounds into tangible therapeutic or agricultural products.
Q & A
Basic Research Questions
Q. What are the recommended crystallographic methods for determining the crystal structure of N-(2-chlorophenyl)pyridine-3-carboxamide?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for structure refinement , WinGX for data processing , and ORTEP-3 for graphical representation . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For related complexes, parameters such as triclinic symmetry (space group P1) with a = 10.07 Å, b = 10.14 Å have been reported .
Q. How can researchers confirm the purity and structural identity of synthesized this compound?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC : Use a C18 column with acetonitrile/water gradient (purity ≥95%) .
- NMR : Assign peaks via - HSQC/HMBC to resolve aromatic and amide proton environments .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns.
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : Utilize amide coupling reactions:
- Reagents : Pyridine-3-carboxylic acid, 2-chloroaniline, EDCI/HOBt in anhydrous DMF.
- Conditions : Stir under nitrogen at 25°C for 24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol .
Advanced Research Questions
Q. How do substituent modifications at the chlorophenyl or pyridine rings influence biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Ortho-chloro substitution : Enhances hydrophobic interactions (e.g., logP increase by ~0.5 units) .
- Trifluoromethyl groups : Improve binding entropy (ΔG ≈ -2.3 kcal/mol in docking studies) .
- Comparative Assays : Test analogs against target enzymes (e.g., fungal Complex II inhibitors) to quantify IC shifts .
Q. What computational strategies resolve contradictions between predicted and observed bioactivity data?
- Methodological Answer :
- Docking Re-optimization : Adjust grid spacing (≤0.3 Å) and include explicit solvent molecules in AutoDock/Vina .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants (e.g., K = 1.2 µM) .
- Protonation State Analysis : Conduct pH-dependent MD simulations to account for tautomerism .
Q. How can non-covalent interactions in metal complexes of this compound be characterized?
- Methodological Answer :
- X-ray Crystallography : Identify π-π interactions (3.5–4.0 Å) and Ag…O contacts (2.8 Å) .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% van der Waals, 8% hydrogen bonding) using CrystalExplorer .
- Topological Analysis (AIM) : Locate bond critical points (BCPs) to confirm weak interactions .
Q. What advanced NMR techniques resolve structural ambiguities in substituted derivatives?
- Methodological Answer :
- 2D NMR : HSQC/HMBC for - correlations and long-range couplings.
- - HMBC : Assign amide proton environments and detect hydrogen bonding .
- DFT Calculations : Compare experimental shifts with B3LYP/6-311+G**-optimized structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
